molecular formula C7H10N4O2 B14841508 6-(2-Aminoethyl)-4-nitropyridin-2-amine

6-(2-Aminoethyl)-4-nitropyridin-2-amine

Cat. No.: B14841508
M. Wt: 182.18 g/mol
InChI Key: RJIAYZFMRAXNGG-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-nitropyridin-2-amine is a compound that belongs to the class of substituted pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-nitropyridin-2-amine can be achieved through several methods. One common approach involves the nitration of 2-aminopyridine followed by the introduction of the aminoethyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the aminoethylation can be carried out using ethylenediamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale nitration and aminoethylation reactions are conducted in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

6-(2-Aminoethyl)-4-nitropyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-nitropyridine: Lacks the aminoethyl group, making it less versatile in terms of chemical reactivity.

    6-(2-Hydroxyethyl)-4-nitropyridin-2-amine:

Uniqueness

6-(2-Aminoethyl)-4-nitropyridin-2-amine is unique due to the presence of both the aminoethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

6-(2-aminoethyl)-4-nitropyridin-2-amine

InChI

InChI=1S/C7H10N4O2/c8-2-1-5-3-6(11(12)13)4-7(9)10-5/h3-4H,1-2,8H2,(H2,9,10)

InChI Key

RJIAYZFMRAXNGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)N)[N+](=O)[O-]

Origin of Product

United States

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